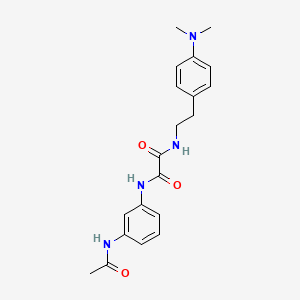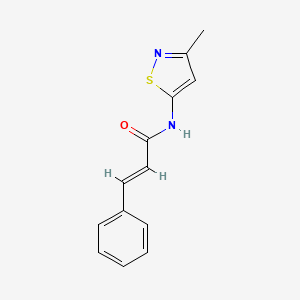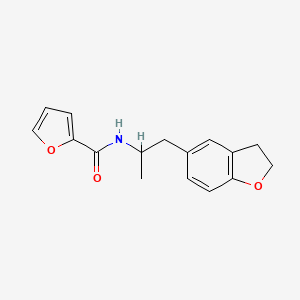
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide is a compound that features both benzofuran and furan moieties. Benzofuran is a heterocyclic compound known for its presence in various natural products and synthetic pharmaceuticals, while furan is another heterocyclic compound with significant biological activities. The combination of these two structures in a single molecule offers a unique scaffold for potential biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions or via transition-metal catalysis of aryl acetylenes.
Attachment of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring with a suitable alkylating agent.
Formation of the Furan-2-carboxamide Moiety: This can be synthesized by reacting furan-2-carboxylic acid with an amine derivative under dehydrative conditions.
Industrial Production Methods
Industrial production of such compounds often employs microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method is particularly useful for constructing complex heterocyclic systems like benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: Reduction of the furan ring can lead to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Benzofuran-2,3-dione
Reduction: Dihydrofuran derivatives
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in cell signaling pathways, thereby modulating their activity.
Pathways Involved: The compound may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in pathogens or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-carboxamide share structural similarities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxamide are closely related.
Uniqueness
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)furan-2-carboxamide is unique due to the combination of benzofuran and furan moieties in a single molecule, which imparts a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(17-16(18)15-3-2-7-19-15)9-12-4-5-14-13(10-12)6-8-20-14/h2-5,7,10-11H,6,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJBKRRHTDDLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
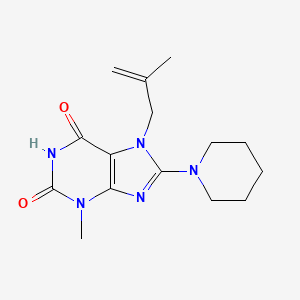
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2744566.png)
![3-[1-(4-propylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2744569.png)

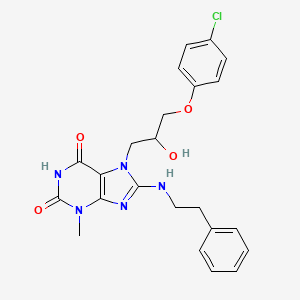
![3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde](/img/structure/B2744572.png)
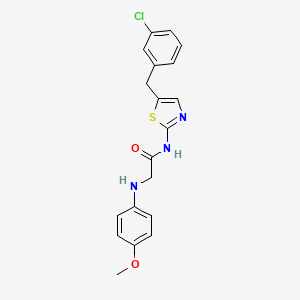
![2-chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2744575.png)
amine](/img/structure/B2744577.png)
![4-(3-bromobenzoyl)-7-chloro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2744578.png)
![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)
